BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Technical Guide: 4-
(Chloromethyl)-2-fluoro-1-phenoxybenzene

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

4-(Chloromethyl)-2-fluoro-1-
Compound Name:

phenoxybenzene
CAS No.: 1038979-92-8
Cat. No.: B1517232

Get Quote

Executive Summary

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (CAS 1038979-92-8) is a specialized benzylic
chloride intermediate used primarily in medicinal chemistry. It serves as a key electrophile for
introducing the 3-fluoro-4-phenoxybenzyl moiety—a privileged pharmacophore found in various
tyrosine kinase inhibitors (TKIs), particularly those targeting BTK (Bruton's Tyrosine Kinase)
and c-Met. The fluorine substitution at the ortho position to the ether linkage enhances
metabolic stability by blocking oxidative dealkylation, while the phenoxy group provides
essential hydrophobic interactions within the ATP-binding pocket of kinase targets.

Part 1: Nomenclature & Synonyms

Correct identification is critical due to the varying numbering conventions used in chemical
catalogs and patent literature. The compound is most accurately described as a substituted
benzyl chloride.

Synonym & ldentifier Matrix
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Identifier Type

Value / Name

Context / Usage

IUPAC Name

4-(Chloromethyl)-2-fluoro-1-

phenoxybenzene

Official systematic name.[1]

Common Name

3-Fluoro-4-phenoxybenzyl

chloride

Preferred in synthetic organic
chemistry; indicates the benzyl

chloride functionality.

Alternative Name 1

1-(Chloromethyl)-3-fluoro-4-

phenoxybenzene

Variation based on substituent

priority.

Alternative Name 2

-Chloro-3-fluoro-4-

phenoxytoluene

Older nomenclature treating it

as a toluene derivative.

CAS Registry Number

1038979-92-8

Unique identifier for database

searches.

For chemoinformatics and

SMILES ClICclccc(Oc2ccecc2)c(F)cl )
modeling.
C
Useful for mass spectrometry
Molecular Formula H o
verification.
CIFO
Molecular Weight 236.67 g/mol Calculation standard.

Part 2: Chemical Identity & Physical Properties

This compound acts as a potent alkylating agent. Its physical properties dictate specific

handling requirements to maintain stability and safety.
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Property

Data / Specification

Implication for Handling

Physical State

Colorless to pale yellow oil

Liquid handling; may crystallize

at low temps.

High boiling; purify via column

Boiling Point ~330 °C (Predicted) chromatography rather than
distillation.
Denser than water; forms the
Density ~1.25 g/cm?3 bottom layer in aqueous
extractions.
N Soluble in DCM, THF, EtOAc, Compatible with standard
Solubility . .
Toluene organic synthesis solvents.
Moisture sensitive; hydrolyzes
Reactivity Electrophilic (Alkylating Agent)  to the alcohol over time. Store
under inert gas.
2-8 °C, Inert Atmosphere Prevent hydrolysis and
Storage

(Ar/N2)

degradation.

Part 3: Synthetic Utility & Mechanism

The primary utility of 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene lies in its ability to

append the 3-fluoro-4-phenoxybenzyl group to nucleophilic scaffolds (amines, pyrazoles,

phenols).

Mechanistic Insight: The Fluorine Effect

The strategic placement of the fluorine atom at the C3 position (relative to the benzyl group)

serves two roles:

o Metabolic Stability: It blocks the P450-mediated oxidation of the aromatic ring, a common

clearance pathway for non-fluorinated analogues.

o Conformational Lock: The electronic repulsion between the fluorine lone pairs and the ether

oxygen can restrict bond rotation, potentially pre-organizing the molecule for better binding

affinity to the kinase active site.
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Reaction Pathway Visualization

The following diagram illustrates the synthesis of the chloride from its alcohol precursor and its
subsequent application in drug synthesis.

Precursor: Chlorination
(3-Fluoro-4-phenoxyphenyl)methanol w»
Target:
4-(Chloromethyl)-2-fluoro-1-phenoxybenzene N-Alkylation
Reagent: | ____c——==m="7777 > (CAS 1038979-92-8) \W»
Thionyl Chloride (SOCI2)
Cat. DMF Final Drug Intermediate:

Nucleophile: /W'V N-(3-Fluoro-4-phenoxybenzyl)-Heterocycle

N-Heterocycle (e.g., Pyrazole)
Drug Scaffold

Click to download full resolution via product page

Figure 1: Synthetic pathway transforming the alcohol precursor into the active electrophile for
drug conjugation.[2]

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The synthesis of the chloride is driven by
gas evolution (

and

), making it irreversible.

Protocol A: Synthesis of 4-(Chloromethyl)-2-fluoro-1-
phenoxybenzene

Objective: Convert (3-fluoro-4-phenoxyphenyl)methanol to the corresponding benzyl chloride.
Reagents:
¢ (3-Fluoro-4-phenoxyphenyl)methanol (1.0 equiv)

e Thionyl Chloride (
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) (1.5 equiv)
e N,N-Dimethylformamide (DMF) (Catalytic, 0.1 mol%)
e Dichloromethane (DCM) (Anhydrous, 10 mL/g)

Step-by-Step Methodology:

o Setup: Charge an oven-dried round-bottom flask with (3-fluoro-4-phenoxyphenyl)methanol
and anhydrous DCM under a nitrogen atmosphere.

o Activation: Add catalytic DMF (activates

via the Vilsmeier-Haack intermediate).

 Addition: Cool the solution to 0 °C. Add
dropwise via a syringe pump or addition funnel to control the exotherm and gas evolution.
o Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 2—4 hours.
o Validation: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower
) should disappear, replaced by the chloride spot (higher
).
o Workup: Quench the reaction carefully by pouring into ice-cold saturated
solution.
o Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
e Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.

 Purification: The crude oil is typically >95% pure. If necessary, purify via rapid filtration
through a silica plug eluting with Hexanes/DCM.
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Protocol B: General N-Alkylation (Drug Scaffold
Coupling)

Objective: Attach the benzyl group to a nitrogen-containing heterocycle (e.g., a pyrazole core of
a BTK inhibitor).

Reagents:

o Heterocyclic Core (1.0 equiv)

e 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene (1.1 equiv)
e Cesium Carbonate (

) (2.0 equiv)

o Acetonitrile (MeCN) or DMF (Solvent)

Methodology:

Dissolution: Dissolve the heterocycle in MeCN.

Base Addition: Add

. Stir for 15 minutes to deprotonate the N-H.

Alkylation: Add the benzyl chloride (dissolved in a minimum amount of solvent) dropwise.

Heating: Heat the mixture to 60-80 °C for 4-12 hours.

o Causality: Heating overcomes the activation energy for the

displacement of the chloride.

Isolation: Cool, filter off inorganic salts, and concentrate. Purify via column chromatography.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:
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» Corrosive/lrritant: Benzylic chlorides are potent lachrymators and skin irritants. They can
alkylate DNA, posing a potential genotoxic risk.

e Hydrolysis: Reacts with water to release HCI gas.
Engineering Controls:

e Always handle in a functioning fume hood.

o Use double-gloving (Nitrile) to prevent skin absorption.

e Quench all glassware and tools with a dilute ammonia solution before removal from the hood
to neutralize residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1517232/docs#comprehensive-technical-guide-4-
chloromethyl-2-fluoro-1-phenoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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